molecular formula C8H16N2O2 B2980241 tert-butyl N-(2-aminocyclopropyl)carbamate CAS No. 1395492-00-8

tert-butyl N-(2-aminocyclopropyl)carbamate

Cat. No.: B2980241
CAS No.: 1395492-00-8
M. Wt: 172.228
InChI Key: XDHLWTHTPXBYLH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-aminocyclopropyl)carbamate is a protected amine derivative with the CAS Number 1395492-00-8 and a molecular formula of C 8 H 16 N 2 O 2 . It has a molecular weight of 172.22 g/mol and is characterized by a carbamate functional group, specifically a tert-butoxycarbonyl (Boc) group, which serves as a crucial protecting group for the amine in multi-step synthetic sequences . This compound is a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, featuring a reactive cyclopropylamine core, makes it a useful precursor for the synthesis of more complex molecules in medicinal chemistry. To ensure stability and purity, this compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-aminocyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265987-99-3
Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
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Significance of Cyclopropylamine Motifs in Chemical Science

The cyclopropylamine (B47189) moiety, a structural unit featuring an amino group attached to a three-membered carbon ring, is of considerable importance in contemporary chemical science. Its value stems from the unique conformational and electronic properties conferred by the cyclopropane (B1198618) ring.

The rigid, strained nature of the cyclopropane ring provides a fixed, three-dimensional scaffold that can enforce specific conformations upon the molecules that contain it. This conformational constraint is a powerful tool in drug design, where precise spatial arrangement of functional groups is often crucial for biological activity. Furthermore, the cyclopropyl (B3062369) group is known to enhance metabolic stability and reduce off-target effects in drug candidates. The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in corresponding alkanes, making them less susceptible to metabolic oxidation by enzymes in the body.

Beyond its role as a structural component, the cyclopropylamine unit is a versatile synthetic intermediate. The inherent strain in the three-membered ring makes it susceptible to various ring-opening reactions, providing pathways to more complex molecular skeletons that would be difficult to access otherwise. This reactivity, combined with the nucleophilic character of the amine, makes cyclopropylamine derivatives valuable precursors in a wide array of chemical transformations. Consequently, this motif is found in a growing number of biologically active compounds and approved pharmaceuticals.

Structural Features and Research Relevance of Tert Butyl N 2 Aminocyclopropyl Carbamate

Direct N-tert-Butoxycarbonylation Strategies for Amines

The introduction of the Boc protecting group is a fundamental step in the synthesis of this compound. This group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc2O) in Aqueous and Anhydrous Conditions

Di-tert-butyl dicarbonate (Boc2O) is the most common reagent for the N-tert-butoxycarbonylation of amines. The reaction can be performed under both aqueous and anhydrous conditions, often mediated by a base.

Under aqueous conditions, the reaction is typically carried out using a base such as sodium bicarbonate. This method is environmentally friendly and avoids the use of volatile organic solvents. An alternative approach involves performing the N-Boc protection in a water-acetone mixture without the need for a catalyst, affording the desired carbamates in excellent yields and short reaction times.

Anhydrous conditions often employ an organic solvent like acetonitrile (B52724) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). These conditions are suitable for substrates that may be sensitive to water.

A comparative overview of reaction conditions for N-Boc protection using Boc2O is presented in the table below.

Amine SubstrateReagentSolventCatalyst/BaseTime (min)Yield (%)
Aniline (B41778)Boc2OWater-AcetoneNone1095
BenzylamineBoc2OAcetonitrileDMAP598
Glycine methyl esterBoc2ODioxane/WaterSodium Bicarbonate6096

Catalytic Approaches to N-Boc Protection

To enhance the efficiency and selectivity of the N-Boc protection, various catalytic systems have been developed. These methods often offer milder reaction conditions, shorter reaction times, and improved yields.

Ionic liquids (ILs) have emerged as effective catalysts for the N-tert-butoxycarbonylation of amines. Protic ionic liquids, in particular, can catalyze the reaction under solvent-free conditions, offering a green and efficient alternative to traditional methods. These reactions are often highly chemoselective, allowing for the protection of amino groups in the presence of other sensitive functionalities. The catalytic role of the ionic liquid is believed to involve the activation of Boc2O through hydrogen bonding.

Hexafluoroisopropanol (HFIP) serves as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of a wide range of amines. This method is rapid, proceeding at room temperature and affording high yields of the desired N-Boc derivatives within minutes. A key advantage of using HFIP is the avoidance of side reactions such as the formation of isocyanates or ureas. Furthermore, HFIP can be recovered and reused, adding to the sustainability of the process.

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. Perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2) has been demonstrated to be a highly efficient, inexpensive, and reusable catalyst for the N-tert-butoxycarbonylation of amines. The reaction proceeds at room temperature under solvent-free conditions, providing excellent yields in a short timeframe. This method exhibits high chemoselectivity, successfully protecting amines in the presence of hydroxyl or thiol groups.

The following table summarizes the performance of various catalytic systems in the N-Boc protection of aniline.

CatalystSolventTimeYield (%)
Ionic Liquid ([bmim]Br)None15 min94
Hexafluoroisopropanol (HFIP)HFIP5 min99
HClO4–SiO2None1.5 min98

Cyclopropane Ring Construction Methodologies

The construction of the cyclopropane ring is a critical and often challenging step in the synthesis of this compound. Several methodologies have been developed for the formation of this strained three-membered ring.

One prominent strategy involves the Michael-initiated ring closure (MIRC) reaction. This approach typically begins with the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. For the synthesis of aminocyclopropanes, this can involve the reaction of a Michael acceptor with a suitable nitrogen-containing nucleophile. The stereoselectivity of the MIRC reaction can often be controlled through the use of chiral auxiliaries or catalysts, enabling the synthesis of enantioenriched cyclopropane derivatives.

Another powerful method for cyclopropane synthesis is the reaction of alkenes with carbenes or carbenoids . A classic example is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that reacts with an alkene to form the cyclopropane. Catalytic methods involving the decomposition of diazo compounds, such as diazomethane (B1218177) or its derivatives, in the presence of a transition metal catalyst (e.g., palladium or copper complexes) are also widely used. These reactions can often be rendered stereoselective through the use of chiral ligands. For instance, the cyclopropanation of a vinyl carbamate with a diazo compound can provide a direct route to the desired protected aminocyclopropane structure.

The following table provides an overview of different cyclopropanation methods and their typical substrates and reagents.

Cyclopropanation MethodSubstrateReagent(s)Key Features
Michael-Initiated Ring ClosureActivated AlkeneNucleophile, BaseForms C-C and C-Nucleophile bonds sequentially.
Simmons-Smith ReactionAlkeneDiiodomethane, Zn-Cu coupleStereospecific formation of the cyclopropane ring.
Catalytic Diazo Compound DecompositionAlkeneDiazo compound, Metal catalystVersatile method with tunable reactivity and selectivity.

Cyclopropanation Reactions in the Synthesis of Cyclopropylamine Precursors

The construction of the cyclopropane core is a critical step in synthesizing cyclopropylamine precursors. Various cyclopropanation methods have been adapted to incorporate a nitrogen function or a group that can be converted into an amine. rug.nl

One of the most well-established methods is the Simmons-Smith cyclopropanation, which typically involves the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple. acs.org A modification developed by Furukawa, using diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), is also widely employed. acs.org These reactions can be used on substrates containing allylic amines or amides to install the cyclopropane ring. The rate and efficiency of the Simmons-Smith reaction can be influenced by the solvent and substituents on the substrate. acs.org

Another significant strategy is the metal-catalyzed reaction of diazo compounds with olefins. rug.nl For instance, rhodium(II) acetate (B1210297) and its chiral derivatives can catalyze the reaction of precursors like methyl phenyldiazoacetate with alkenes to form cyclopropane rings. wikipedia.org Furthermore, the Kulinkovich reaction, which involves the reaction of esters with Grignard reagents in the presence of a titanium alkoxide, is a powerful method for generating cyclopropanols. wikipedia.orgorganic-chemistry.org These cyclopropanols can then serve as versatile intermediates for the synthesis of cyclopropylamines. organic-chemistry.org

Table 1: Overview of Selected Cyclopropanation Reactions for Amine Precursors

Reaction Name Typical Reagents Substrate Example Key Feature
Simmons-Smith Reaction CH₂I₂, Zn(Cu) Allylic alcohol/amine Stereospecific addition relative to existing functional groups. acs.org
Furukawa Modification CH₂I₂, Et₂Zn Olefins Often provides higher yields and reproducibility than the classical Simmons-Smith reaction. acs.org
Kulinkovich Reaction Grignard Reagent, Ti(O-i-Pr)₄ Esters, Amides, Nitriles Forms cyclopropanols, which are key precursors to cyclopropylamines. rug.nlwikipedia.orgorganic-chemistry.org
Diazo Compound Cyclopropanation Ethyl diazoacetate, Rh₂(OAc)₄ Alkenes Access to functionalized cyclopropanes; can be rendered enantioselective with chiral catalysts. rug.nlwikipedia.org

Aziridine (B145994) Opening Strategies for Cyclopropylamine Derivatives

The ring-opening of aziridines provides a direct route to 1,2-diamines and other functionalized amine derivatives. Aziridines, being nitrogen-containing three-membered rings, exhibit high ring strain similar to cyclopropanes. libretexts.org This strain can be harnessed for synthetic purposes, where a nucleophile attacks and opens the ring to yield a linear product with defined stereochemistry.

For the synthesis of cyclopropylamine derivatives, a common strategy involves the nucleophilic opening of an activated aziridine. The aziridine ring nitrogen is typically activated by an electron-withdrawing group, such as a tosyl (Ts) or nosyl (Ns) group, which makes the ring more susceptible to nucleophilic attack. nih.govresearchgate.net The strained ring can then be opened by various nucleophiles. For example, the opening of a tosyl-activated cyclopentene (B43876) aziridine with an azide (B81097) nucleophile, followed by reduction, has been used to prepare trans-tert-butyl-2-aminocyclopentylcarbamate, a related carbamate structure. nih.govchemrxiv.org

The regioselectivity of the ring-opening is a crucial aspect of this strategy. nih.gov In many cases, the reaction proceeds via an Sₙ2-type mechanism, where the nucleophile attacks the less substituted carbon of the aziridine ring. nih.gov This approach allows for the stereoselective synthesis of chiral molecules, including precursors for this compound. acs.org

Table 2: Examples of Aziridine Ring-Opening Reactions

Activating Group Nucleophile Product Type Reference
Tosyl (Ts) Azide (N₃⁻) Vicinal amino-azide (precursor to diamine) nih.govchemrxiv.org
Boc (t-Boc) Organocuprates β-Amino esters libretexts.org
Acyl Various β-Functionalized alkylamines nih.gov
Alkyl (via alkylation) Acetate, Azide N-alkylated amines libretexts.orgorgsyn.org

Photochemical Ring Contraction for Cyclopropanone (B1606653) Intermediates

Photochemical reactions offer unique pathways for constructing strained ring systems. One such method is ring contraction, which can be employed to generate cyclopropane derivatives from larger cyclic precursors. chemrxiv.org This approach can be particularly useful for creating highly functionalized or sterically hindered cyclopropanes.

A relevant example involves the irradiation of a 1,3-enyne tethered to a 2-pyridone in the presence of oxygen, which leads to a seven-membered ring product. organic-chemistry.org This transformation proceeds through unstable intermediates, including a 1,2,5-cyclooctatriene, which upon photooxidation forms a cyclopropanone. organic-chemistry.org Cyclopropanones are valuable intermediates that can be further elaborated into cyclopropylamines. The cyclopropanone itself can undergo photochemical extrusion of carbon monoxide to yield a cycloheptadiene product. organic-chemistry.org

Another strategy involves the ring contraction of α-hydroxycyclobutanones. Through a tandem Wittig reaction and 1,2-carbon migration, these four-membered rings can be converted into functionalized cyclopropanecarbaldehydes, which are precursors to the desired aminocyclopropane structure. chemrxiv.orgscholarsportal.info Similarly, oxidative ring contraction of cyclobutene (B1205218) derivatives using reagents like m-CPBA can selectively form cyclopropylketones.

Multistep Synthetic Routes to this compound and its Derivatives

The synthesis of this compound often involves multistep sequences that combine several key transformations to build the molecule.

Strategies Involving Curtius Rearrangement for Carbamate Formation

The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. This reaction is particularly valuable for synthesizing Boc-protected amines, making it directly applicable to the preparation of this compound.

The reaction begins with the conversion of a carboxylic acid (e.g., a cyclopropanecarboxylic acid derivative) into an acyl azide. This intermediate is thermally or photochemically unstable and rearranges to an isocyanate with the loss of nitrogen gas. In the presence of tert-butanol (B103910), the isocyanate is trapped to form the stable tert-butyl carbamate (Boc-protected amine).

Modern protocols allow this transformation to be performed in a one-pot procedure, avoiding the isolation of the potentially hazardous acyl azide intermediate. For instance, the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide can generate the acyl azide in situ. This is followed by a zinc(II) triflate-catalyzed Curtius rearrangement and trapping of the resulting isocyanate with tert-butanol present in the reaction mixture. This method is compatible with a variety of functional groups and proceeds under mild conditions.

Table 3: Reagents for One-Pot Curtius Rearrangement

Reagent Combination Role Key Advantage
Diphenylphosphoryl azide (DPPA), Et₃N, t-BuOH Forms acyl azide from carboxylic acid Direct conversion without isolating the acyl azide.
Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂ In situ acyl azide formation and catalyzed rearrangement Mild conditions, high yields, and broad substrate compatibility.

Coupling Reactions in the Final Stages of Synthesis

In the synthesis of derivatives of this compound, particularly N-aryl derivatives, palladium-catalyzed coupling reactions are indispensable. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org

This reaction has been successfully applied to the monoarylation of cyclopropylamine. organic-chemistry.org A typical catalytic system involves a palladium source, such as Pd₂(dba)₃ or a palladium precatalyst, a phosphine (B1218219) ligand (e.g., BINAP, BrettPhos, or YPhos ligands), and a base like sodium tert-butoxide (NaOtBu). acs.org The development of sterically demanding and electron-rich ligands has enabled these couplings to proceed under mild conditions, even at room temperature, and with a broad scope of (hetero)aryl chlorides. organic-chemistry.org

These coupling reactions are typically performed in the final stages of a synthetic sequence, allowing for the late-stage functionalization of the cyclopropylamine core. This strategy provides access to a diverse library of N-substituted aminocyclopropane derivatives. acs.org The conditions are generally tolerant of various functional groups, which is a significant advantage in complex molecule synthesis. acs.org

Table 4: Buchwald-Hartwig Amination for N-Arylcyclopropylamine Synthesis

Palladium Source Ligand Base Substrates Conditions
Pd₂(dba)₃ BINAP NaOtBu Cyclopropylamine + Aryl Bromide One-step synthesis of various N-arylcyclopropylamines.
In situ generated Pd(0) adYPhos (YPhos ligand) KHMDS Cyclopropylamine + (Hetero)aryl Chlorides Room temperature coupling, versatile functional group tolerance. organic-chemistry.org
[(tBuBrettPhos)Pd(allyl)]OTf tBuBrettPhos LHMDS Cyclopropylamine + (Hetero)aryl Halides Access to a wide range of monoarylated products in high yields. acs.orgacs.org

Preparation from Precursor Molecules (e.g., tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate)

A common strategy in organic synthesis is the elaboration of a readily available precursor molecule into the final target. For this compound, a logical precursor is tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. This compound already contains the Boc-protected amine and the cyclopropane ring.

The synthesis of this precursor can be achieved in several ways. One route starts with the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by a Curtius degradation of the resulting carboxylic acid and subsequent reduction of the remaining ester group to the alcohol. Another approach involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide.

Once tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate is obtained, the synthesis of the target aminocyclopropylcarbamate requires the conversion of the primary alcohol into an amino group. This is a standard functional group interconversion that can be accomplished via a two-step sequence:

Activation of the Hydroxyl Group : The alcohol is first converted into a good leaving group, for example, by tosylation (using TsCl) or mesylation (using MsCl) to form a sulfonate ester, or by reaction with a halogenating agent.

Nucleophilic Substitution : The activated intermediate is then treated with a nitrogen nucleophile, such as sodium azide (NaN₃). This is followed by the reduction of the resulting azide to the primary amine, typically using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or Staudinger reduction (PPh₃, H₂O).

This precursor-based approach allows for a modular and often high-yielding route to the desired product.

Chemo- and Regioselectivity in the Synthesis of this compound

The primary challenge in the synthesis of this compound lies in the selective protection of one of the two amino groups of the precursor, 1,2-diaminocyclopropane. Achieving high chemo- and regioselectivity is crucial to avoid the formation of undesired bis-protected or unprotected products. The relative reactivity of the two amino groups can be influenced by steric and electronic factors, as well as the choice of reagents and reaction conditions.

A common strategy for achieving mono-protection of diamines involves using a limiting amount of the protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O). However, this often leads to a statistical mixture of mono-protected, di-protected, and unreacted diamine, necessitating tedious purification steps. orgsyn.org More advanced approaches focus on exploiting the inherent properties of the substrate or employing specific reagents and catalysts to direct the protection to a single amino group.

One effective method for the selective mono-carbamate protection of diamines utilizes alkyl phenyl carbonates as the electrophiles. orgsyn.org This approach has been shown to be a simple and efficient method for preparing mono-carbamate-protected diamines, often without the need for column chromatography. orgsyn.org The selectivity is influenced by the nature of the amino groups; for instance, primary amines on a primary carbon are selectively protected over primary amines on secondary or tertiary carbons. orgsyn.org

In the context of cyclic systems, such as the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, the synthesis can proceed via the opening of an activated aziridine. nih.gov This highlights a regioselective strategy where the nucleophilic attack on the aziridine ring dictates the position of the amino and carbamate groups.

Furthermore, the Curtius rearrangement offers a powerful method for introducing a carbamate group with high regioselectivity. organic-chemistry.org Starting from a carboxylic acid, this reaction proceeds through an acyl azide and an isocyanate intermediate, which is then trapped with tert-butanol to yield the tert-butyl carbamate. organic-chemistry.org This method is particularly advantageous for establishing stereochemistry when starting from an enantiomerically pure cyclopropanecarboxylic acid. The use of zinc(II) triflate as a catalyst can accelerate the rearrangement. evitachem.com

The table below summarizes various synthetic approaches and their implications for chemo- and regioselectivity in the formation of related carbamate compounds, which can be extrapolated to the synthesis of this compound.

Synthetic MethodKey ReagentsSelectivity PrinciplePotential Outcome for this compound
Direct Mono-protectionDi-tert-butyl dicarbonate (Boc₂O)Statistical mixture based on stoichiometryLow selectivity, mixture of products
Alkyl Phenyl Carbonate Methodtert-Butyl phenyl carbonateDifferential reactivity of amino groupsPotentially high chemoselectivity for mono-protection
Aziridine Ring OpeningCyclopropene-derived aziridine, nucleophileRegioselective attack on the aziridine ringControl over the relative position of amino and carbamate groups
Curtius RearrangementCyclopropanecarboxylic acid, sodium azide, di-tert-butyl dicarbonateFormation of isocyanate at a specific positionHigh regioselectivity determined by the starting carboxylic acid

Ultimately, the choice of synthetic methodology will depend on the desired stereochemistry (cis or trans) of the final product and the availability of starting materials. For instance, a stereospecific synthesis would likely rely on a method like the Curtius rearrangement starting from a resolved cyclopropanecarboxylic acid, or a stereoselective aziridination followed by regioselective ring opening.

Enantioselective Approaches to Cyclopropylamine Scaffolds

The synthesis of enantioenriched cyclopropylamines, including the core structure of this compound, is a significant area of research due to the prevalence of this motif in pharmaceuticals and bioactive compounds. rsc.org Efficient access to these chiral scaffolds is primarily achieved through three major strategies: the multistep Curtius rearrangement, asymmetric carbene transfer reactions, and the catalytic functionalization of cyclopropenes. rsc.org

Metal-catalyzed reactions are prominent in achieving high enantioselectivity. For instance, ruthenium(II)-Pheox complexes have been successfully used in the direct asymmetric cyclopropanation of vinylcarbamates. acs.orgmdpi.com Similarly, copper-catalyzed three-component reactions involving cyclopropene (B1174273) alkenylamination can deliver polysubstituted cis-1,2-alkenylcyclopropylamines with exceptional enantioselectivity. rsc.org This method allows for the creation of up to three stereogenic centers on the cyclopropane ring. rsc.org Rhodium-catalyzed cyclopropanation of olefins also provides access to highly functionalized cyclopropanes with high diastereo- and enantioselectivities. researchgate.net

Another powerful approach involves biocatalysis. Engineered myoglobin (B1173299) catalysts have been utilized for the highly diastereo- and enantioselective cyclopropanation of α-difluoromethyl alkenes with ethyl diazoacetate, producing CHF₂-containing cyclopropanes with excellent stereoselectivity (up to >99% de and ee). researchgate.netrochester.edu This chemoenzymatic strategy highlights the potential for creating diverse libraries of chiral cyclopropane building blocks. rochester.edu Classical methods adapted for nitrogen function integration, such as the Simmons-Smith reaction and Michael-initiated ring-closure (MIRC) reactions, have also seen significant advances in enantioselective synthesis. acs.orgrsc.org

Diastereoselective Control in Cyclopropane Ring Formation

Achieving control over the relative stereochemistry of substituents on the cyclopropane ring is crucial for synthesizing specific isomers of compounds like this compound. Diastereoselectivity in cyclopropanation reactions can be governed by various factors, including substrate-directing groups, the nature of the reagents, and reaction conditions. acs.orgunl.pt

A powerful strategy for diastereoselective control is the use of directing groups on the substrate. For example, the hydroxyl group in allylic and homoallylic alcohols can coordinate with zinc carbenoids in the Simmons-Smith reaction, directing the cyclopropanation to the syn-face of the double bond with high selectivity. unl.ptacs.orgnih.gov This substrate-directed approach has been shown to furnish densely substituted stereodefined bicyclopropanes as a single diastereomer. acs.orgnih.gov The rigidity of the cyclopropyl core itself can serve as a platform for subsequent diastereoselective reactions on adjacent functionalities. acs.org

The choice of cyclopropanating agent and catalyst system also plays a critical role. Rhodium-catalyzed reactions, for example, can provide high diastereoselectivities (up to 20:1 d.r.) in the synthesis of functionalized cyclopropanes. researchgate.net In some systems, the stereochemical outcome is highly dependent on the nitrogen protecting group. acs.org Furthermore, reversible ring-opening of cyclopropylamines in the presence of certain zinc salts can lead to thermodynamic mixtures of trans- and cis-diastereomers, a process that can be suppressed by adding a coordinating cosolvent to yield the kinetic product with high diastereoselectivity. acs.org

Optical Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, the product is often a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.org The separation of these enantiomers, a process known as optical or chiral resolution, is essential for obtaining enantiomerically pure compounds. libretexts.orgbuchler-gmbh.com Since enantiomers have identical physical properties like boiling point and solubility, their separation requires converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization. libretexts.orgpsu.edu

Diastereomeric Salt Formation (e.g., with 10-Camphorsulfonic Acid)

A widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. psu.edu For a racemic amine like (±)-tert-butyl N-(2-aminocyclopropyl)carbamate, a chiral acid can be used as the resolving agent. (1S)-(+)-10-Camphorsulfonic acid (CSA) is a common and effective choice for this purpose. libretexts.orgnih.govcore.ac.uk

The process involves reacting the racemic amine with an enantiomerically pure form of 10-camphorsulfonic acid. google.com This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. Because these salts are diastereomers, they exhibit different solubilities in a given solvent. rsc.org Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. rsc.org The less-soluble salt can then be isolated by filtration. nih.gov Finally, the resolved amine enantiomer is recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid, which can often be recovered and reused. buchler-gmbh.com This method provides a practical route to access multigram quantities of both enantiomers without requiring chromatography. nih.gov

The table below illustrates the principle of diastereomeric salt formation for resolving a racemic amine with (1S)-(+)-10-Camphorsulfonic Acid.

Racemic AmineChiral Resolving AgentDiastereomeric Salts FormedSeparation Method
(R/S)-Amine(1S)-(+)-10-Camphorsulfonic Acid(R)-Amine·(S)-Acid SaltFractional Crystallization
(S)-Amine·(S)-Acid Salt

Impact of Reaction Conditions on Stereoisomer Ratios (e.g., pH, Temperature)

Reaction conditions such as temperature and pH can significantly influence the yield and stereochemical outcome of synthetic transformations, including those used to generate cyclopropane rings. researchgate.net While specific data for this compound is not extensively detailed, general principles from related reactions can be applied.

Temperature can affect the selectivity of a reaction by influencing the energy difference between the transition states leading to different stereoisomers. Lowering the reaction temperature often enhances stereoselectivity because the reaction is more likely to proceed through the lower-energy transition state. For example, in certain camphor-derived sulfur ylide cyclopropanations, solvent choice and temperature were found to be critical, with acetonitrile at room temperature being ideal for achieving good yield and diastereoselectivity. chemrxiv.orgharvard.edu

The pH of the reaction medium can be particularly important in reactions involving acidic or basic species or intermediates. In cyclopropanations, pH can affect the protonation state of catalysts or substrates, which in turn can alter the reaction mechanism and stereoselectivity. marquette.edu For example, in the formation of cyclic dipeptides, the reaction yield was highly dependent on both pH and temperature, with optimal conditions found at a pH of around 10.7 at 55 °C, while neutral or acidic conditions yielded no product. researchgate.net Similarly, the cleavage of certain cyclopropane rings has been shown to proceed via different mechanisms (A-1 vs. A-SE2) depending on the acidity of the medium. marquette.edu In base-catalyzed reactions, the concentration and nature of the base can influence which stereoisomer is formed under either kinetic or thermodynamic control.

The table below summarizes the potential effects of reaction conditions on stereoisomer ratios.

Reaction ConditionPotential Impact on Stereoisomer RatioGeneral Principle
Temperature Lower temperatures often lead to higher stereoselectivity.Favors the pathway with the lowest activation energy, enhancing the formation of the kinetic product.
pH / Acidity Can alter reaction mechanisms and the nature of intermediates, changing the stereochemical outcome.Affects the protonation state of reactants, intermediates, or catalysts, potentially switching between different reaction pathways.

Chemical Transformations and Reactivity of Tert Butyl N 2 Aminocyclopropyl Carbamate

N-Boc Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a frequently used amine protecting group in organic synthesis. Its widespread application stems from its stability across a range of chemical conditions and its susceptibility to removal under acidic conditions. The deprotection of tert-butyl N-(2-aminocyclopropyl)carbamate is a pivotal step for the subsequent functionalization of the primary amine.

The removal of the N-Boc protecting group is typically accomplished using strong acids. masterorganicchemistry.com Common reagents for this transformation include trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, or hydrogen chloride (HCl) in organic solvents like 1,4-dioxane (B91453) or methanol. total-synthesis.comchemicalforums.comnih.gov

A byproduct of this acid-mediated deprotection is the formation of a reactive tert-butyl carbocation. This electrophile can potentially engage in side reactions by alkylating other nucleophilic sites within the molecule. researchgate.net To mitigate these undesired reactions, scavengers are frequently added to the reaction mixture to trap the carbocation. masterorganicchemistry.com For example, triethylsilane is a common scavenger that reduces the tert-butyl cation. researchgate.net Anisole is another scavenger that can be utilized. researchgate.net

Acidic ReagentCommon SolventPotential Scavengers
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Triethylsilane, Anisole
Hydrogen chloride (HCl)1,4-Dioxane, MethanolThioanisole

A key advantage of the Boc group is its ability to be selectively removed in the presence of other protecting groups, a concept known as orthogonality. total-synthesis.com For instance, the Boc group can be cleaved under acidic conditions while leaving other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group (which is removed by hydrogenolysis), intact. masterorganicchemistry.comtotal-synthesis.comtotal-synthesis.com This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis, enabling the sequential modification of different amino groups within a complex molecule. total-synthesis.com

The acid-catalyzed removal of the Boc group proceeds through a specific mechanistic pathway. total-synthesis.com The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. commonorganicchemistry.com This initial step is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing the free amine and carbon dioxide gas. total-synthesis.comcommonorganicchemistry.com The formation of the stable carbocation and the gaseous CO2 provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Derivatization of the Free Amino Group

Following the removal of the N-Boc group, the newly exposed primary amino group of the cyclopropylamine (B47189) can be modified through various chemical reactions.

The liberated primary amine is nucleophilic and can readily form amide bonds by reacting with carboxylic acids or their activated derivatives. In the context of peptide synthesis, this amine is coupled with an amino acid whose carboxyl group has been activated. bachem.com This activation is typically achieved using specialized coupling reagents. luxembourg-bio.com Commonly used peptide coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comluxembourg-bio.com

Beyond amide bond formation, the free amino group can undergo alkylation and acylation. N-alkylation can be achieved by reacting the amine with alkyl halides. Acylation is accomplished by treating the amine with acylating agents such as acid chlorides or anhydrides, which introduces an acyl group to the nitrogen atom. organic-chemistry.org These derivatization reactions are essential for building a diverse range of molecular structures from the cyclopropylamine core.

Reaction TypeTypical ReagentsFunctional Group Added
Amidation/Peptide CouplingCarboxylic Acid + Coupling Reagent (e.g., HATU, EDC)Amide
AlkylationAlkyl HalideAlkyl
AcylationAcyl Halide / AnhydrideAcyl

Formation of Ureas and Thioureas

The primary amine functionality of this compound serves as a versatile nucleophile for the synthesis of various urea (B33335) and thiourea (B124793) derivatives. These transformations typically involve the reaction of the free amino group with electrophilic carbon-heteroatom double bond systems.

A common and efficient method for the synthesis of ureas from this compound involves a one-pot procedure where the Boc-protected amine is converted in situ into an isocyanate intermediate. This is often achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. acs.orgnih.gov The highly reactive isocyanate is then trapped by the addition of a primary or secondary amine to furnish the corresponding unsymmetrical urea. This method is advantageous as it avoids the handling of potentially hazardous isocyanate precursors. acs.orgnih.gov

Alternatively, direct conversion of the carbamate to a urea can be accomplished using aluminum amide complexes. This method is particularly useful for the synthesis of bi-, tri-, and tetra-substituted ureas from carbamate-protected primary amines by reaction with a primary or secondary amine in the presence of a stoichiometric amount of trimethylaluminum.

For the synthesis of thioureas, a straightforward approach involves the reaction of this compound with an isothiocyanate. This reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic carbon of the isothiocyanate, yielding the desired thiourea derivative.

Another established method for thiourea synthesis is the use of a thioacylating agent. For instance, N,N′-di-Boc-substituted thiourea, when activated with trifluoroacetic anhydride, can serve as a mild thioacylating agent for amines, providing the corresponding thioureas under gentle reaction conditions. acs.orgnih.govethz.chnih.govresearchgate.net Furthermore, a simple condensation reaction between the aminocyclopropane and carbon disulfide in an aqueous medium can also be employed to produce thiourea derivatives. nih.gov

Table 1: Synthesis of Ureas and Thioureas from tert-butyl N-(2-aminocyclopropyl)carbamate

Product Type Reagents Key Features
Urea 2-chloropyridine, trifluoromethanesulfonyl anhydride, followed by an amine One-pot synthesis via an in situ generated isocyanate intermediate. acs.orgnih.gov
Urea Trimethylaluminum, primary or secondary amine Direct conversion of the carbamate to a substituted urea.
Thiourea Isothiocyanate Direct nucleophilic addition of the amine to the isothiocyanate.
Thiourea N,N′-di-Boc-substituted thiourea, trifluoroacetic anhydride Mild thioacylation of the primary amine. acs.orgnih.govethz.chnih.govresearchgate.net
Thiourea Carbon disulfide Condensation reaction in an aqueous medium. nih.gov

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain, which renders it susceptible to a variety of ring-opening reactions. This inherent reactivity can be harnessed for the synthesis of diverse acyclic and heterocyclic structures. The presence of the amino and carbamate groups on the cyclopropane ring of this compound influences the regioselectivity and stereoselectivity of these transformations.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring in this compound can be cleaved under various conditions, including oxidative and Lewis acid-catalyzed reactions.

Oxidative Ring-Opening: Carbamate-protected aminocyclopropanes can undergo oxidative ring-opening to generate 1,3-dielectrophilic intermediates. mdpi.com For example, treatment with an electrophilic halogen source can lead to the formation of 1,3-difunctionalized acyclic products. This transformation provides a pathway to introduce two new functional groups in a single step, significantly increasing molecular complexity. mdpi.com Radical-mediated ring-opening reactions have also been explored, offering an alternative strategy for the functionalization of aminocyclopropanes. rsc.orgnih.govsigmaaldrich.com

Lewis Acid-Catalyzed Ring-Opening: The presence of a donor group (the nitrogen atom) and an acceptor group (the carbamate) can facilitate Lewis acid-catalyzed ring-opening reactions. Lewis acids can coordinate to the carbonyl oxygen of the carbamate, activating the cyclopropane ring towards nucleophilic attack. wikipedia.org This approach has been utilized in the ring-opening of activated cyclopropanes with various nucleophiles, including amines. wikipedia.org The choice of Lewis acid is crucial, as it can influence the reaction pathway and the stereochemical outcome. wikipedia.org

Table 2: Ring-Opening Reactions of tert-butyl N-(2-aminocyclopropyl)carbamate Derivatives

Reaction Type Reagents/Conditions Product Type Key Features
Oxidative Ring-Opening Electrophilic halogen source 1,3-Difunctionalized acyclic products Formation of 1,3-dielectrophilic intermediates. mdpi.com
Oxidative Radical Ring-Opening Radical initiator (e.g., DTBP) Functionalized acyclic products Proceeds through radical intermediates. rsc.orgnih.govsigmaaldrich.com
Lewis Acid-Catalyzed Ring-Opening Lewis acid (e.g., Cu(OTf)₂, ZnCl₂), Nucleophile Ring-opened adducts Activation of the cyclopropane ring towards nucleophilic attack. wikipedia.org

Functionalization of the Cyclopropyl (B3062369) Moiety

The direct functionalization of the cyclopropane ring in this compound without concomitant ring-opening is challenging due to the high ring strain. Most reactions tend to favor pathways that relieve this strain through ring cleavage. However, under specific conditions, functionalization of the cyclopropyl moiety may be achievable.

C-H Functionalization: Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. acs.orgnih.gov The use of a directing group, such as a picolinamide, can enable the site-selective arylation of cyclopropane C-H bonds. While not specifically demonstrated on this compound, this strategy suggests a potential avenue for the introduction of aryl groups onto the cyclopropane ring while preserving its structure.

Electrophilic Substitution: While electrophilic additions to the cyclopropane ring typically lead to ring-opening, certain electrophilic substitution reactions on activated cyclopropanes have been reported to occur without ring cleavage. For instance, the nitration of cyclopropylbenzene (B146485) with N-nitrosaccharin has been shown to proceed smoothly without opening the cyclopropane ring. ethz.chwikipedia.org This suggests that with carefully chosen reagents and conditions, electrophilic functionalization of the cyclopropyl moiety in this compound might be possible, although this remains an area for further investigation.

It is important to note that the literature on the direct, ring-preserving functionalization of N-acylated aminocyclopropanes is limited. The development of synthetic methodologies that can achieve this would significantly expand the utility of these compounds as building blocks in organic synthesis.

Role As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The inherent strain and distinct electronic properties of the cyclopropane (B1198618) ring, combined with the synthetic utility of the protected amine, position tert-butyl N-(2-aminocyclopropyl)carbamate as a critical starting material for elaborate molecular architectures. nih.gov Its derivatives are prevalent in pharmaceuticals and agrochemicals, serving as key intermediates. longdom.orgresearchgate.net The compound's structure is a component of numerous biologically active compounds and is frequently used in reactions involving ring-opening or cycloadditions. nih.gov

A notable application is in the synthesis of precursors for potent serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), such as the PRC200-SS derivatives. acs.orgnih.gov The synthesis of these complex neurological agents leverages the aminocyclopropane framework to establish the required stereochemistry and molecular conformation essential for their therapeutic activity. acs.orgnih.gov Furthermore, derivatives of this carbamate (B1207046) are integral to the synthesis of various natural products and their analogues, where the cyclopropyl (B3062369) moiety is crucial for biological function. researchgate.netmdpi.com

Table 1: Applications as a Precursor in Complex Molecule Synthesis
Target Molecule ClassRole of this compoundReference
PharmaceuticalsKey building block for novel therapeutic agents. longdom.orgresearchgate.net
AgrochemicalsIntermediate in the synthesis of herbicides, fungicides, and insecticides. longdom.org
SNDRI Precursors (e.g., PRC200-SS)Provides the core aminocyclopropane scaffold with defined stereochemistry. acs.orgnih.gov
Natural Product AnaloguesIncorporates the cyclopropane ring, often essential for biological activity. researchgate.netmdpi.com

Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral non-racemic forms of this compound serve as indispensable building blocks. The synthesis of optically pure aminocyclopropanes is a significant area of research, with methods developed to produce these chiral synthons with high enantiomeric excess. nih.govacs.orgnih.gov These molecules provide a stereochemically defined scaffold that can be elaborated into more complex chiral targets, transferring their inherent chirality to the final product.

This approach is particularly valuable in the synthesis of conformationally constrained amino acids and peptidomimetics. researchgate.netnih.gov By incorporating the rigid cyclopropyl ring, chemists can dictate the spatial orientation of functional groups, a critical factor in designing molecules that interact specifically with biological targets like enzymes and receptors. nih.govnorthwestern.eduresearchgate.net The use of chiral catalysts in Michael Initiated Ring Closing (MIRC) reactions represents a powerful strategy for creating chiral cyclopropanes for this purpose. nih.gov

Application in Peptide Chemistry and Peptide-Based Drug Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under coupling conditions and its clean removal under mildly acidic conditions. While the primary role of the Boc group in this compound is protection, the underlying aminocyclopropyl structure offers unique advantages in peptide chemistry.

Incorporating aminocyclopropane carboxylic acids—derived from the title compound—into peptide chains yields peptidomimetics with restricted conformational freedom. nih.gov This structural constraint can protect the peptide from enzymatic degradation by proteases, thereby increasing its metabolic stability and in vivo half-life. nih.gov Furthermore, the rigid cyclopropane unit influences the peptide's secondary structure, forcing it to adopt specific folds or turns that can enhance its binding affinity to biological targets. This strategy is employed in the development of novel peptide-based therapeutics.

Utility in the Synthesis of Amino Acid Mimetics

This compound is a premier starting material for the synthesis of amino acid mimetics, particularly conformationally constrained non-natural amino acids. The cyclopropane ring serves as a bioisostere for portions of natural amino acid side chains or backbones, introducing rigidity that is absent in their acyclic counterparts. nih.gov The synthesis of such constrained analogues is a key strategy in medicinal chemistry to improve the pharmacological profile of peptide-based drugs. researchgate.net

Donor-acceptor aminocyclopropanes, which can be derived from this carbamate, undergo catalytic asymmetric ring-opening reactions to provide access to a variety of chiral γ-amino acid derivatives. researchgate.net These constrained amino acids are then used as building blocks for foldamers—oligomers that adopt stable, predictable secondary structures similar to peptides. nih.gov The ability to create novel peptide structures with enhanced stability and specific conformations is a direct result of utilizing building blocks like aminocyclopropyl carbamates. nih.govnih.gov

Scaffold for Chiral Ligands

The rigid, stereodefined structure of aminocyclopropane derivatives makes them attractive scaffolds for the design of chiral ligands used in asymmetric catalysis. While direct evidence for this compound is emerging, a close analogue, optically active trans-tert-butyl-2-aminocyclopentylcarbamate, has been identified for its potential utility as a scaffold for such ligands. nih.gov The underlying principle is that the fixed spatial arrangement of the amino groups on the carbocyclic ring can create a well-defined chiral pocket around a metal center.

This chiral environment can effectively control the stereochemical outcome of a catalytic reaction, such as C-H functionalization, alkylation, or reduction. nih.govmdpi.com Ligands built upon these scaffolds can induce high levels of enantioselectivity by dictating the trajectory of substrates approaching the catalytic site. The modular nature of the scaffold allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations. researchgate.netchemistryviews.org

Integration into Peptide Nucleic Acid (PNA) Backbones

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. youtube.com This modification makes them resistant to degradation by nucleases and proteases. The precise geometry of the PNA backbone is crucial for its ability to bind to complementary DNA or RNA strands with high affinity and specificity.

Modified building blocks are often integrated into the PNA backbone to alter its properties, such as binding affinity, solubility, or cellular uptake. The constrained diaminocyclopropane (B1254724) core, derived from this compound, is an excellent candidate for such a modification. A structurally similar aminocyclopentylcarbamate has been proposed as a modified backbone unit for PNAs. nih.gov Incorporating this rigid cyclic diamine into the N-(2-aminoethyl)glycine backbone could pre-organize the PNA strand into a conformation favorable for hybridization, potentially enhancing its binding to target nucleic acids. This approach is central to the development of next-generation antisense and gene-targeting therapies. frontiersin.orgnih.gov

Table 2: Applications in Advanced Synthesis
Application AreaSpecific Role/UtilityKey Structural FeatureReference
Amino Acid MimeticsSynthesis of conformationally constrained γ-amino acid derivatives.Rigid cyclopropane ring. researchgate.netnih.gov
Chiral LigandsProvides a rigid, stereodefined scaffold for asymmetric catalysis.Fixed spatial arrangement of amino groups. nih.govmdpi.com
Peptide Nucleic Acids (PNAs)Serves as a modified backbone unit to pre-organize the PNA strand.Constrained cyclic diamine core. nih.govfrontiersin.org

Role in Agrochemical Research and Development

The cyclopropylamine (B47189) moiety is a well-established pharmacophore in the agrochemical industry. longdom.orgnbinno.com Derivatives of cyclopropylamine are integral components in a variety of commercial herbicides, fungicides, and insecticides. nbinno.comnih.gov The unique properties of the cyclopropane ring can enhance the biological activity, metabolic stability, and target specificity of these agents. researchgate.net

Consequently, this compound and related compounds are valuable intermediates in the discovery and development of new plant protection agents. nbinno.com Researchers in agrochemical companies utilize these building blocks to synthesize novel candidate molecules for screening. The presence of the cyclopropylamine structure has been linked to compounds effective against a range of agricultural pests and diseases, including methicillin-resistant Staphylococcus aureus in some contexts, highlighting the broad biological potential of this structural class. nih.govgoogle.com

Advanced Applications in Medicinal Chemistry Research and Chemical Biology

Design and Synthesis of Novel Scaffolds for Bioactive Compounds

tert-Butyl N-(2-aminocyclopropyl)carbamate and its derivatives are key starting materials for the synthesis of complex molecular scaffolds designed to interact with specific biological targets. The rigid cyclopropyl (B3062369) ring introduces conformational constraints into a molecule, which can be advantageous for optimizing binding affinity and selectivity for a target protein. The Boc-protected amine allows for controlled, stepwise synthesis, enabling the aminocyclopropyl unit to be incorporated into larger, more elaborate structures.

One significant area of application is in the development of protease inhibitors. For instance, the aminocyclopropyl group is a structural component in scaffolds designed for inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. nih.gov In the synthesis of these inhibitors, which are often dipeptide mimetics, the cyclopropyl moiety can be installed at various positions to enhance chemical stability and inhibitory potency. nih.gov The use of a protected aminocyclopropane building block is crucial for constructing these peptidomimetic structures.

Similarly, this scaffold is relevant in the design of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, a critical enzyme for viral replication. nih.govnih.gov The structure of potent inhibitors, such as boceprevir (B1684563) and its analogs, features peptidomimetic chains where specific residues are designed to fit into the enzyme's active site. nih.govnih.gov The synthesis of novel derivatives and analogs often involves modifying these residues, and the use of building blocks like this compound facilitates the introduction of the aminocyclopropyl motif to explore structure-activity relationships. nih.govnih.gov

The research findings in these areas are detailed in the table below, showcasing the utility of the aminocyclopropyl scaffold in creating potent enzyme inhibitors.

Target ClassSpecific Enzyme TargetRole of Aminocyclopropyl ScaffoldTherapeutic Area
Serine ProteaseDipeptidyl Peptidase IV (DPP-IV)Incorporated into dipeptide mimetics to enhance chemical stability and inhibitory activity. nih.govType 2 Diabetes
Serine ProteaseHepatitis C Virus (HCV) NS3 ProteaseServes as a key structural component in peptidomimetic inhibitors to improve binding and potency. nih.govnih.govAntiviral (Hepatitis C)

Carbamate (B1207046) Moiety as a Structural Motif in Drug Design (General Principles)

The carbamate group (-NHCOO-) is a prevalent functional group in medicinal chemistry, valued for its unique combination of stability and electronic properties. documentsdelivered.com It is often considered a hybrid of an amide and an ester, yet it possesses distinct characteristics that are frequently exploited in drug design.

A primary advantage of the carbamate linkage is its enhanced stability compared to esters and, in many cases, amides. Carbamates are significantly more resistant to hydrolysis than esters and are also less susceptible to cleavage by proteases than peptide (amide) bonds. oatext.com This increased proteolytic stability is particularly beneficial for peptide-like drugs, as it helps to prevent their rapid degradation by enzymes such as aminopeptidases, thereby prolonging their duration of action in the body. oatext.com

In the field of peptidomimetics, the carbamate group is widely used as a bioisostere, or a surrogate, for the peptide bond. oatext.com While it mimics some of the structural features of a peptide linkage, its distinct electronic and conformational properties can lead to improved pharmacological profiles. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of the nitrogen's non-bonded electrons into the carbonyl group. nih.gov Furthermore, the carbamate group can participate in hydrogen bonding, both as a hydrogen bond acceptor (via the carbonyl oxygen) and as a donor (via the N-H group), which is critical for interactions with biological targets like enzymes and receptors. nih.gov

The comparative properties of these chemical bonds are summarized below.

PropertyEster Bond (-COO-)Amide (Peptide) Bond (-CONH-)Carbamate Bond (-NHCOO-)
Proteolytic Stability Low (cleaved by esterases)Moderate (cleaved by proteases)High (generally resistant to proteases) oatext.com
Chemical Stability (Hydrolysis) LowHighModerate to High
Hydrogen Bonding Acceptor onlyAcceptor and DonorAcceptor and Donor nih.gov
Use in Peptidomimetics Less commonStandard (native bond)Common (as a stable isostere) oatext.com

Development of Prodrug Strategies Utilizing the Carbamate Group (General Principles)

The carbamate linkage is a versatile tool in the design of prodrugs. A prodrug is an inactive or less active form of a drug that is chemically modified to overcome pharmacokinetic barriers and is converted into the active drug within the body. Carbamates are frequently used to mask amine, hydroxyl, or carboxyl functionalities on a parent drug molecule.

This strategy can enhance properties such as aqueous solubility, membrane permeability, and stability, and can prevent rapid first-pass metabolism. oatext.com The key to a successful carbamate-based prodrug is that the linkage remains stable until it reaches the desired physiological compartment, where it can be cleaved to release the active pharmaceutical ingredient. oatext.com

The bioconversion of carbamate prodrugs is typically an enzyme-mediated process. While carbamates are more stable than esters, they can be designed to be substrates for certain enzymes, most notably esterases, such as carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. oatext.com

Functionalization for Ligand Design and Biochemical Probes

The strategic modification of "this compound" allows for its application in the design of sophisticated molecular tools for chemical biology and medicinal chemistry. The inherent functionalities of this compound, namely the Boc-protected amine and the free amine on the cyclopropyl ring, provide orthogonal handles for sequential chemical transformations. This enables its incorporation into larger, more complex molecules such as PROTAC (PROteolysis TArgeting Chimera) linkers and enzyme inhibitors, where the constrained cyclopropyl scaffold can impart specific conformational properties.

Application as PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A key component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of this linker is critical for the efficacy of the PROTAC, as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC incorporating a cyclopropyl-containing linker derived from "this compound" would involve the sequential attachment of the target-binding and E3 ligase-binding moieties to the two amino groups of the cyclopropane (B1198618) core. The Boc protecting group allows for a controlled, stepwise synthesis. Although specific examples of "this compound" in published PROTACs are not prevalent, the use of rigid cycloalkane-based linkers, such as those containing piperidine (B6355638) or cyclohexane, is an established strategy to enhance PROTAC stability and efficacy. nih.gov The unique stereochemical and conformational properties of the cyclopropyl group make it an attractive building block for the design of novel, rigid PROTAC linkers.

Table 1: Comparison of Linker Types in PROTAC Design

Linker TypeCharacteristicsPotential Advantages
Flexible (e.g., PEG, alkyl chains) High conformational freedom.Can accommodate a wide range of protein-protein orientations.
Rigid (e.g., cycloalkanes, alkynes) Restricted conformational freedom.Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity. precisepeg.comnih.gov
Cyclopropyl-based (hypothetical) High degree of rigidity and defined stereochemistry.May offer precise control over the spatial arrangement of the ligands, potentially leading to highly efficient and selective degraders.

Synthesis of Enzyme Inhibitors (e.g., LSD1 inhibitors)

"this compound" and its derivatives are valuable intermediates in the synthesis of enzyme inhibitors, particularly for Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a validated target in oncology. Many LSD1 inhibitors are based on the tranylcypromine (B92988) scaffold, a cyclopropylamine (B47189) derivative.

In the synthesis of novel LSD1 inhibitors, "tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate" serves as a key building block. This intermediate allows for the elaboration of the molecule, typically through modification of the aniline (B41778) amino group, before the final deprotection of the cyclopropylamine. The Boc-protected amine is unreactive under the conditions used to modify the other parts of the molecule, thus serving as a crucial protecting group.

A general synthetic route involves the coupling of "tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate" with a carboxylic acid to form an amide bond. This is followed by the removal of the Boc protecting group under acidic conditions to yield the final active inhibitor. The Boc-protected precursors of these inhibitors are typically inactive against LSD1, as the free primary amine of the cyclopropyl group is required for the mechanism of inhibition, which involves interaction with the FAD cofactor in the enzyme's active site. chemrxiv.org However, these carbamate derivatives have shown cellular activity, suggesting they may act as prodrugs that are metabolized to the active amine within the cell. chemrxiv.org

Table 2: Selected Examples of LSD1 Inhibitors Synthesized from "this compound" Derivatives

Precursor CompoundFinal Inhibitor (after Boc deprotection)Biological Activity
tert-Butyl (2-(4-(phenylformamido)phenyl)cyclopropyl)carbamateN-(4-(2-aminocyclopropyl)phenyl)benzamideInhibition of LSD1
tert-Butyl (2-(4-(benzylcarbamoyl)phenyl)cyclopropyl)carbamate4-(2-aminocyclopropyl)-N-benzylbenzamideSubmicromolar IC50 for LSD1 inhibition and cell proliferation in AML cell lines. chemrxiv.org
tert-Butyl (2-(4-(phenethylcarbamoyl)phenyl)cyclopropyl)carbamate4-(2-aminocyclopropyl)-N-phenethylbenzamideSubmicromolar IC50 for LSD1 inhibition and cell proliferation in AML cell lines. chemrxiv.org

Conformational Analysis and its Implications for Biological Activity

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a critical aspect of drug design. For molecules containing rigid structural elements, such as the cyclopropane ring in "this compound," the conformational landscape is significantly more constrained than for flexible aliphatic chains.

The cyclopropane ring imposes a rigid triangular geometry on the carbon backbone, which severely restricts the possible conformations of the substituents attached to it. This conformational constraint can be advantageous in the design of bioactive molecules, as it reduces the entropic penalty of binding to a biological target. By locking the molecule into a specific, biologically relevant conformation, the binding affinity can be enhanced.

The incorporation of cyclopropane-containing amino acids into peptides, for example, can drastically affect the secondary structure and flexibility of the peptide chain. nih.gov This can lead to improved metabolic stability and the ability to mimic specific turn structures that are important for biological recognition. In the context of enzyme inhibitors, the rigid cyclopropylamine scaffold of LSD1 inhibitors derived from "this compound" is crucial for orienting the reactive amine group correctly within the enzyme's active site to interact with the FAD cofactor. chemrxiv.org

The identification of the bioactive conformation, the specific three-dimensional structure a molecule adopts when it binds to its target, is a central goal of drug design. nih.gov Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the low-energy conformations of a molecule. nih.gov For cyclopropylamine derivatives, these calculations can help to understand the preferred orientation of the amine substituent relative to the ring and any other functional groups. This information can then be used to design more potent and selective inhibitors by modifying the molecule to favor the bioactive conformation.

While a detailed conformational analysis of "this compound" itself is not extensively reported in the literature, the principles of conformational analysis of cyclopropane-containing molecules are well-established and are a key consideration in the application of this compound in medicinal chemistry and chemical biology.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

No published ¹H NMR, ¹³C NMR, or 2D NMR data (COSY, HSQC, HMBC) specifically for tert-butyl N-(2-aminocyclopropyl)carbamate could be found.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would confirm its molecular weight and provide fragmentation analysis, is not available in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no available IR spectroscopy data to identify the characteristic functional group absorptions of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

No X-ray crystallography studies have been published for this compound, which would be necessary to determine its absolute stereochemistry and solid-state conformation.

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)

The purity and isomeric composition of this compound are critical parameters that underpin its successful application in synthetic chemistry. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the assessment of these attributes. Given the chiral nature and the potential for cis/trans isomerism in the cyclopropane (B1198618) ring, the development of robust chromatographic methods is essential for both quality control and the isolation of specific stereoisomers.

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of this compound. Its application extends to both purity determination and the challenging task of separating its various isomers.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a principal method for evaluating the chemical purity of this compound. In this mode, a nonpolar stationary phase is typically paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A typical setup for purity analysis is detailed in the table below.

Interactive Data Table: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid)
Gradient 10-90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

This method allows for the separation of the main compound from potential starting materials, by-products, and degradation products. The use of a gradient elution, where the mobile phase composition is varied over time, ensures the efficient elution of compounds with a wide range of polarities.

Isomer Separation: The separation of stereoisomers (enantiomers and diastereomers) of this compound presents a more complex chromatographic challenge.

Diastereomer Separation: The cis and trans diastereomers of this compound possess distinct physical properties, which often allows for their separation on standard achiral stationary phases, such as silica (B1680970) gel in normal-phase HPLC or C18 in reversed-phase HPLC. The different spatial arrangements of the amino and carbamate (B1207046) groups in the cis and trans isomers lead to different interactions with the stationary phase, resulting in differential retention times.

Enantiomer Separation: The resolution of enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including N-protected amino compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies.

Interactive Data Table: Exemplary Chiral HPLC Parameters for Enantiomeric Separation

ParameterValue
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Mobile Phase Hexane/Isopropanol
Isocratic Elution 90:10 (v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm
Column Temperature Ambient

The choice of mobile phase, particularly the type and concentration of the alcohol modifier, is critical in optimizing the separation of enantiomers on a chiral column.

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its purity and, in some cases, for isomer separation. Due to the relatively low volatility and polar nature of the compound, derivatization is often employed to improve its chromatographic behavior.

Purity Assessment: For GC analysis, the primary amino group of this compound can be derivatized to form a less polar and more volatile compound. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine to its trimethylsilyl (B98337) (TMS) derivative. The resulting derivative can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Interactive Data Table: Representative GC-MS Parameters for Purity Analysis (after Derivatization)

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

The use of GC-MS provides high sensitivity and structural information, which is invaluable for the identification of trace impurities.

Isomer Separation: Chiral capillary GC columns can be utilized for the separation of the enantiomers of this compound, typically after derivatization. These columns are coated with a chiral stationary phase that allows for the differential interaction with the enantiomers, leading to their separation.

Mechanistic Investigations of Reactions Involving Tert Butyl N 2 Aminocyclopropyl Carbamate

Studies on Carbamate (B1207046) Formation Mechanisms (e.g., Curtius Rearrangement, Electrophilic Activation)

The formation of the carbamate functional group in molecules like tert-butyl N-(2-aminocyclopropyl)carbamate can be achieved through several synthetic routes, with the Curtius rearrangement being a prominent and versatile method. nih.gov This reaction facilitates the conversion of a carboxylic acid into a Boc-protected amine. allen.inwikipedia.org

The Curtius rearrangement begins with the conversion of a carboxylic acid, such as cyclopropanecarboxylic acid, into an acyl azide (B81097). This is typically done by treating the corresponding acyl chloride with an azide salt or by reacting the carboxylic acid with an azide-transfer reagent like diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org Upon heating, the acyl azide undergoes a thermal decomposition, losing nitrogen gas (N₂) to form an isocyanate intermediate. nih.govwikipedia.org A key aspect of this step is that the migration of the alkyl group (the cyclopropyl (B3062369) group in this case) from the carbonyl carbon to the adjacent nitrogen occurs in a concerted fashion with the loss of nitrogen. wikipedia.org This concerted mechanism ensures that the stereochemistry of the migrating group is fully retained. nih.govallen.in

The isocyanate is a highly useful intermediate that can be trapped by various nucleophiles. nih.gov To form the tert-butyl carbamate (Boc) group, the rearrangement is performed in the presence of tert-butanol (B103910). allen.innih.gov The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to yield the final N-Boc protected amine. wikipedia.org This method has been successfully applied to generate optically active cyclopropylamines. nih.govallen.in

Table 1: Key Stages of the Curtius Rearrangement for Carbamate Synthesis

StageReactant(s)Key IntermediateProduct of Stage
1. Acyl Azide Formation Carboxylic Acid Derivative (e.g., Acyl Halide) + Azide Salt-Acyl Azide
2. Rearrangement Acyl AzideIsocyanateIsocyanate + N₂
3. Nucleophilic Trapping Isocyanate + tert-butanol-tert-butyl carbamate

Alternative mechanisms for carbamate formation involve the direct electrophilic activation of an amine. This can be achieved through a three-component coupling of an amine, carbon dioxide (as the electrophile), and a halide in the presence of a base like cesium carbonate. organic-chemistry.org Another approach involves the reaction of the amine with an electrophilic reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). In this mechanism, the nucleophilic amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a carbonate leaving group to form the protected carbamate. total-synthesis.commasterorganicchemistry.com

Mechanistic Pathways of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. total-synthesis.commasterorganicchemistry.com The deprotection of this compound follows a well-established acid-catalyzed mechanism.

The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond.

Following protonation, the molecule fragments. The bond between the oxygen and the tert-butyl group cleaves, leading to the loss of a stabilized tertiary carbocation (tert-butyl cation) and the formation of an unstable intermediate known as a carbamic acid. total-synthesis.comcommonorganicchemistry.com The formation of the highly stable tert-butyl cation is a significant driving force for this step. total-synthesis.com

The resulting carbamic acid rapidly undergoes spontaneous decarboxylation, breaking down into the free amine (the deprotected cyclopropylamine) and carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated to give its corresponding ammonium (B1175870) salt. commonorganicchemistry.com

Table 2: Mechanistic Steps of Acid-Catalyzed Boc Deprotection

StepDescriptionKey Species InvolvedProducts
1. Protonation The carbonyl oxygen of the Boc group is protonated by an acid.tert-butyl carbamate, H⁺Protonated carbamate
2. Fragmentation The C-O bond cleaves, releasing a stable carbocation.Protonated carbamateCarbamic acid, tert-butyl cation
3. Decarboxylation The unstable carbamic acid decomposes.Carbamic acidFree amine, Carbon dioxide (CO₂)
4. Protonation The free amine is protonated by the acid medium.Free amine, H⁺Ammonium salt

The released tert-butyl cation can follow several pathways, including deprotonation to form isobutylene (B52900) gas or reacting with nucleophiles present in the mixture. commonorganicchemistry.comacsgcipr.org To prevent unwanted side reactions where the cation might alkylate nucleophilic sites on the substrate, scavenger reagents are sometimes added. acsgcipr.org

Computational Chemistry and Molecular Modeling for Reaction Pathways and Conformations

Computational chemistry and molecular modeling are powerful tools for investigating the conformational landscape and reaction pathways of molecules like this compound. nih.govmdpi.com These methods provide insights into the molecule's three-dimensional structure, stability, and the energy profiles of its chemical transformations.

Studies on similar carbamate-containing molecules using techniques like Density Functional Theory (DFT) have revealed key structural features. The carbamate group itself (O-C(O)-N) generally adopts a planar conformation. nih.gov This planarity is attributed to the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the C-N bond a pseudo-double bond character. chemrxiv.org Conformational searches, which explore the potential energy surface of a molecule, can identify the most stable arrangements (conformers). nih.gov For model peptides containing 1-aminocyclopropane carboxylic acid residues, computational analyses have shown a preference for specific secondary structures like γ-turns. nih.govoup.com

Molecular dynamics (MD) simulations can further elucidate the behavior of these molecules in different environments. nih.gov For instance, MD simulations have been used to study the interactions between tert-butanol and proteins, revealing that the solvent tends to accumulate near the peptide surface, which can influence protein stability. nih.gov Similar simulations could model the interaction of this compound with solvents or other reagents, providing a microscopic view of the reaction environment.

By calculating the energies of reactants, transition states, and products, computational models can map out the entire reaction coordinate for processes like carbamate formation or deprotection. This allows for the determination of activation energy barriers, which are crucial for understanding reaction rates and mechanisms.

Table 3: Representative Applications of Molecular Modeling in Carbamate Chemistry

Computational MethodApplicationInformation Gained
Density Functional Theory (DFT) Geometry OptimizationBond lengths, bond angles, dihedral angles, planarity of the carbamate group. chemrxiv.org
Conformational Search Exploration of Potential Energy SurfaceIdentification of low-energy conformers, relative stabilities, and preferred structures (e.g., γ-turns). nih.govnih.gov
Molecular Dynamics (MD) Simulation of Molecular MotionSolvation effects, intermolecular interactions, dynamic conformational changes. nih.gov
Transition State Theory Reaction Pathway AnalysisCalculation of activation energies, characterization of transition state structures.

Photoreaction Mechanisms of Related Cyclopropyl Carbamate Precursors

The study of photoreactions provides alternative pathways for the synthesis and transformation of complex molecules. While direct photoreactions of this compound are not widely documented, the photochemistry of related precursors is a key area of investigation, particularly in the synthesis of complex natural products. acs.org

A relevant photochemical reaction is the [2+2] photocycloaddition, which involves the reaction of an alkene with another unsaturated system upon irradiation with UV light to form a cyclobutane (B1203170) ring. acs.org This strategy has been employed to construct strained ring systems that can serve as precursors to cyclopropyl-containing structures or other complex architectures. For example, intramolecular [2+2] photocycloaddition can be used to generate bicyclic systems, which can then undergo further transformations. acs.org

The mechanism of these reactions involves the photoexcitation of one of the reactants to an electronically excited state. This excited molecule then reacts with the ground-state partner to form the cyclobutane ring. The stereochemical outcome of the reaction is often dictated by the orbital symmetry rules governing pericyclic reactions.

In some synthetic strategies, a photochemically generated cyclobutane can undergo subsequent fragmentation or rearrangement reactions. For instance, the fragmentation of a cyclobutylcarbinyl cation, formed from a photoadduct, has been used as a key step in assembling complex bicyclic systems. acs.org While not a direct photoreaction of a cyclopropyl carbamate, these methods illustrate how photochemistry can be mechanistically integral to the synthesis of the chemical scaffolds from which these compounds are derived.

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